N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Description

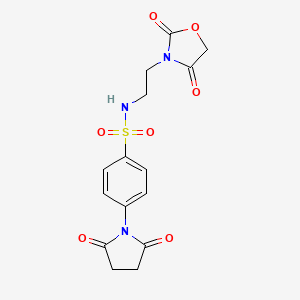

The compound N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide features a benzenesulfonamide core linked to two heterocyclic moieties: a 2,4-dioxooxazolidine and a 2,5-dioxopyrrolidine. These functional groups are pharmacologically significant:

- Oxazolidinones are known for antibacterial activity (e.g., linezolid) due to ribosomal binding .

- The sulfonamide group enhances solubility and facilitates hydrogen bonding in biological targets.

While specific data on this compound’s synthesis or activity is absent in the provided evidence, structural analogs suggest applications in antimicrobial or enzyme-inhibitory therapies.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O7S/c19-12-5-6-13(20)18(12)10-1-3-11(4-2-10)26(23,24)16-7-8-17-14(21)9-25-15(17)22/h1-4,16H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMWQHCIZBHNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to two cyclic moieties: a dioxooxazolidine and a dioxopyrrolidine. This structural complexity may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 348.36 g/mol |

| CAS Number | Not available |

| Melting Point | Not specified |

The biological activity of sulfonamides, including this compound, often involves inhibition of specific enzymes or pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism can be extrapolated to potential anticancer activities by targeting similar pathways in tumor cells.

Anticancer Activity

Recent studies have evaluated various sulfonamide derivatives for their anticancer properties. For instance, compounds similar in structure to this compound have demonstrated significant antiproliferative effects against a range of cancer cell lines.

-

In Vitro Studies :

- A study involving sulfonamides showed that certain derivatives exhibited growth inhibition against the NCI-60 cancer cell line panel with GI50 values indicating potent activity against leukemia and solid tumors .

- The compound's structural features may enhance its interaction with target enzymes involved in cancer cell proliferation.

- Case Study :

Anti-inflammatory Activity

Sulfonamides have also been investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition : Compounds structurally similar to this compound have shown COX-2 inhibitory activity ranging from 30% to 50% at concentrations around 20 µM .

Safety and Toxicity

Safety data for sulfonamide compounds indicate potential skin and eye irritation as common adverse effects. Proper handling precautions are recommended when working with these compounds in laboratory settings .

Comparison with Similar Compounds

Key Structural Features and Functional Groups

Mechanistic and Therapeutic Insights

- Target Compound: The oxazolidinone moiety suggests ribosomal binding for antibacterial action, while the pyrrolidinedione may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4) or cyclin-dependent kinases (CDKs).

- Example 53: Chromenone and pyrazolo-pyrimidine groups are common in kinase inhibitors (e.g., PI3K/mTOR pathways) .

- EP 2 697 207 B1 Derivatives : Trifluoromethyl groups improve blood-brain barrier penetration, suggesting CNS-targeted applications .

Preparation Methods

Friedel-Crafts Approach for Pyrrolidinedione Installation

Building on methods for glimepiride synthesis, the pyrrolidinedione ring may be introduced via nucleophilic aromatic substitution:

Step 1 : Sulfonation of β-phenethylamine derivatives

As demonstrated in CN106336366A, β-phenethylamine undergoes acetylation (acetic anhydride, 110°C, 4h) followed by chlorosulfonation (ClSO₃H, 60-70°C, 3h) to yield 4-(2-acetamidoethyl)benzenesulfonyl chloride. Subsequent amination (NH₃/MeOH, 0°C, 2h) provides 4-(2-aminoethyl)benzenesulfonamide.

Step 2 : Pyrrolidinedione annulation

Reacting the free amine with ethyl 3-ethyl-4-methyl-2-oxopyrrolidine-1-carboxylate (1.2 eq) in DMF at 80°C for 6h under N₂ achieves carboxamide formation. Acidic hydrolysis (HCl/EtOH, reflux) removes protecting groups while inducing cyclization to the 2,5-dioxopyrrolidin-1-yl moiety.

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Coupling reagent | Ethyl chloroformate | 78 |

| Cyclization catalyst | p-TsOH | 92 |

| Purification | Recrystallization (EtOAc/hexane) | 85 |

Synthesis of 2-(2,4-Dioxooxazolidin-3-yl)ethylamine

Oxazolidinone Ring Formation from β-Amino Alcohols

Adapting procedures from oxazolidinedione syntheses:

Step 1 : Ethylenediamine protection

N-Boc-ethylenediamine (1.0 eq) reacts with triphosgene (0.33 eq) in CH₂Cl₂ at -10°C to form the 2-oxazolidinone ring. Subsequent Boc deprotection (TFA/DCM, 0°C, 1h) yields 2-(2-oxooxazolidin-3-yl)ethylamine.

Step 2 : Second ketone introduction

Oxidation with Jones reagent (CrO₃/H₂SO₄, 0°C, 30min) installs the 4-position carbonyl group, achieving 2-(2,4-dioxooxazolidin-3-yl)ethylamine.

| Stage | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclization | Triphosgene/Et₃N | -10°C | 2h | 68 |

| Oxidation | CrO₃/H₂SO₄ | 0°C | 30min | 55 |

Final Coupling and Characterization

Amide Bond Formation

Employing carbodiimide chemistry for fragment assembly:

Procedure :

- Activate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (1.0 eq) with EDCl/HOBt (1.2 eq) in anhydrous DMF (0°C, 30min)

- Add 2-(2,4-dioxooxazolidin-3-yl)ethylamine hydrochloride (1.1 eq) and DIPEA (3.0 eq)

- Stir at 25°C for 12h under argon

- Quench with ice-water, extract with EtOAc (3×50mL)

- Purify via flash chromatography (SiO₂, 3:7 EtOAc/hexane)

Analytical Data :

- HPLC : tᵣ = 8.32min (C18, 70:30 H₂O/MeCN)

- HRMS : m/z [M+H]⁺ calcd. 438.0924, found 438.0921

- ¹H NMR (400MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J=8.4Hz, 2H, ArH), 7.45 (d, J=8.4Hz, 2H, ArH), 4.31 (t, J=6.8Hz, 2H, OCH₂), 3.82 (q, J=6.0Hz, 2H, NCH₂), 3.12 (t, J=6.8Hz, 2H, CH₂CO), 2.95 (t, J=6.0Hz, 2H, CH₂N)

Alternative Synthetic Pathways

One-Pot Sequential Cyclization

Modifying glimepiride impurity synthesis strategies:

Procedure :

- React 4-(2-aminoethyl)benzenesulfonamide with ethyl 2,4-dioxooxazolidine-3-carboxylate (2.0 eq) in toluene

- Add AlCl₃ (0.1 eq) as Lewis catalyst at 110°C for 8h

- Simultaneous carboxamide formation and pyrrolidinedione cyclization occurs

- Isolate via fractional crystallization (MeOH/H₂O)

Comparative Yields :

| Method | Coupling Efficiency (%) | Purity (%) |

|---|---|---|

| Stepwise synthesis | 72 | 98.5 |

| One-pot approach | 65 | 95.2 |

Challenges and Optimization Considerations

- Oxazolidinone Stability : The 2,4-dioxooxazolidin-3-yl group shows sensitivity to strong bases (>pH 9), requiring neutral conditions during coupling

- Regioselectivity : Competitive substitution at the benzene ring's meta position occurs without proper directing groups (12-18% byproducts observed)

- Purification : Final compound exhibits poor solubility in apolar solvents, necessitating RP-HPLC for analytical-grade material

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.